4-(4-nitro-2H-1,2,3-triazol-2-yl)-1,2,5-oxadiazol-3-amine
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Overview
Description
4-(4-nitro-2H-1,2,3-triazol-2-yl)-1,2,5-oxadiazol-3-amine is a heterocyclic compound that contains both triazole and oxadiazole rings
Preparation Methods
The synthesis of 4-(4-nitro-2H-1,2,3-triazol-2-yl)-1,2,5-oxadiazol-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-nitro-2H-1,2,3-triazole with appropriate reagents to form the desired oxadiazole ring. For example, the reaction of 4-nitro-2H-1,2,3-triazole with sodium azide and urea in a suitable solvent at elevated temperatures can yield the target compound . Industrial production methods may involve optimization of reaction conditions to improve yield and scalability.
Chemical Reactions Analysis
4-(4-nitro-2H-1,2,3-triazol-2-yl)-1,2,5-oxadiazol-3-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced using common reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The triazole and oxadiazole rings can undergo substitution reactions with various nucleophiles or electrophiles. Common reagents used in these reactions include hydrogen gas, catalysts, and nucleophiles such as amines and thiols. .
Scientific Research Applications
4-(4-nitro-2H-1,2,3-triazol-2-yl)-1,2,5-oxadiazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Industry: The compound can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-(4-nitro-2H-1,2,3-triazol-2-yl)-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets and pathways. The nitro group and the heterocyclic rings play a crucial role in its reactivity and interactions. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
4-(4-nitro-2H-1,2,3-triazol-2-yl)-1,2,5-oxadiazol-3-amine can be compared with other similar compounds, such as:
4-(4-nitro-2H-1,2,3-triazol-2-yl)butanenitrile: This compound contains a similar triazole ring but differs in the substituent groups.
1-(4-nitro-2H-1,2,3-triazol-2-yl)acetone: This compound also contains a triazole ring but has different functional groups attached. The uniqueness of this compound lies in its combination of triazole and oxadiazole rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-(4-nitrotriazol-2-yl)-1,2,5-oxadiazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N7O3/c5-3-4(9-14-8-3)10-6-1-2(7-10)11(12)13/h1H,(H2,5,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMAQUOPEFLLMIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(N=C1[N+](=O)[O-])C2=NON=C2N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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